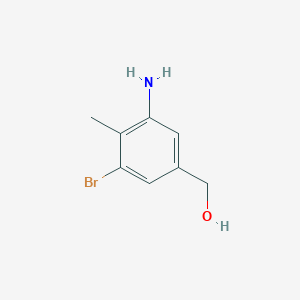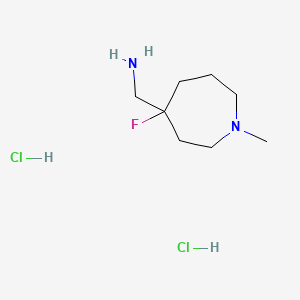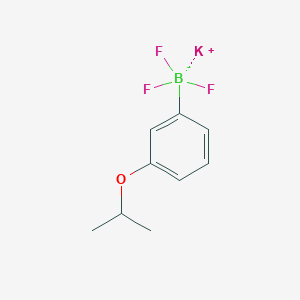
(3-Amino-5-bromo-4-methylphenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Amino-5-bromo-4-methylphenyl)methanol is an organic compound with the molecular formula C8H10BrNO It is characterized by the presence of an amino group, a bromine atom, and a methyl group attached to a benzene ring, along with a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-5-bromo-4-methylphenyl)methanol typically involves the bromination of 4-methylphenylmethanol followed by the introduction of an amino group. One common method is the electrophilic aromatic substitution reaction where bromine is introduced to the aromatic ring. This is followed by a nucleophilic substitution reaction to introduce the amino group.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination and amination reactions. These processes are optimized for high yield and purity, often using catalysts and controlled reaction conditions to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Amino-5-bromo-4-methylphenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amines or alcohols.
Applications De Recherche Scientifique
(3-Amino-5-bromo-4-methylphenyl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (3-Amino-5-bromo-4-methylphenyl)methanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-Amino-4-methylphenyl)methanol
- (3-Bromo-4-methylphenyl)methanol
- (2-Amino-3-bromo-4-methylphenyl)methanol
Uniqueness
(3-Amino-5-bromo-4-methylphenyl)methanol is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted research and applications.
Propriétés
Formule moléculaire |
C8H10BrNO |
|---|---|
Poids moléculaire |
216.07 g/mol |
Nom IUPAC |
(3-amino-5-bromo-4-methylphenyl)methanol |
InChI |
InChI=1S/C8H10BrNO/c1-5-7(9)2-6(4-11)3-8(5)10/h2-3,11H,4,10H2,1H3 |
Clé InChI |
ZYNYLGKKSXAIPK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1Br)CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(2-Methoxyethyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13474598.png)


![3-[3-(3-Azidopropoxy)propoxy]aniline hydrochloride](/img/structure/B13474620.png)


![6,7-Dihydro-5H-pyrrolo[3,4-B]pyridin-4-amine](/img/structure/B13474638.png)







